

An In-depth Technical Guide to 2-chloro-N,2-diphenylacetamide

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Compound of Interest

Compound Name: 2-chloro-N,2-diphenylacetamide

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Abstract

This technical guide provides a comprehensive overview of **2-chloro-N,2-diphenylacetamide**, including its chemical identity and computed physicochemical properties. A critical review of the available scientific literature reveals a significant lack of experimental data for this specific molecule. In contrast, its structural isomer, 2-chloro-N,N-diphenylacetamide, has been the subject of more extensive research. This guide presents a detailed analysis of the available data for **2-chloro-N,2-diphenylacetamide** and, for comparative purposes, includes experimental data for 2-chloro-N,N-diphenylacetamide, with a clear distinction between the two isomers. The guide details the synthesis, crystal structure, and biological activities of 2-chloro-N,N-diphenylacetamide and its derivatives, providing valuable context for researchers interested in this class of compounds.

Chemical Identity and Properties of 2-chloro-N,2-diphenylacetamide

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2-chloro-N,2-diphenylacetamide**.^[1]

Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:

- 2-chloro-N,2-diphenyl-acetamide
- benzeneacetamide, alpha-chloro-N-phenyl-
- 2-chloro-2-phenyl-N-phenylacetamide
- alpha-chloro-N-phenyl-benzeneacetamide
- CAS RN: 5110-77-0[1]

Structural Information:

It is crucial to distinguish **2-chloro-N,2-diphenylacetamide** from its isomer, 2-chloro-N,N-diphenylacetamide. In the target molecule, one phenyl group and the chloro group are attached to the alpha-carbon of the acetamide, while the second phenyl group is bonded to the nitrogen atom. In the N,N-isomer, both phenyl groups are attached to the nitrogen atom.

Physicochemical Properties (Computed):

Due to a lack of experimental data, the following physicochemical properties for **2-chloro-N,2-diphenylacetamide** have been computationally predicted.

| Property | Value | Source |
|--------------------------------|--------------------------------------|------------|
| Molecular Formula | C ₁₄ H ₁₂ ClNO | PubChem[1] |
| Molecular Weight | 245.71 g/mol | PubChem[1] |
| XLogP3 | 3.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 245.060742 g/mol | PubChem[1] |
| Monoisotopic Mass | 245.060742 g/mol | PubChem[1] |
| Topological Polar Surface Area | 29.1 Å ² | PubChem[1] |
| Heavy Atom Count | 17 | PubChem[1] |

Data on the Structural Isomer: 2-chloro-N,N-diphenylacetamide

While experimental data for **2-chloro-N,2-diphenylacetamide** is scarce, its isomer, 2-chloro-N,N-diphenylacetamide (CAS RN: 5428-43-3), has been synthesized and characterized. The following sections provide a detailed overview of the experimental data available for this related compound.

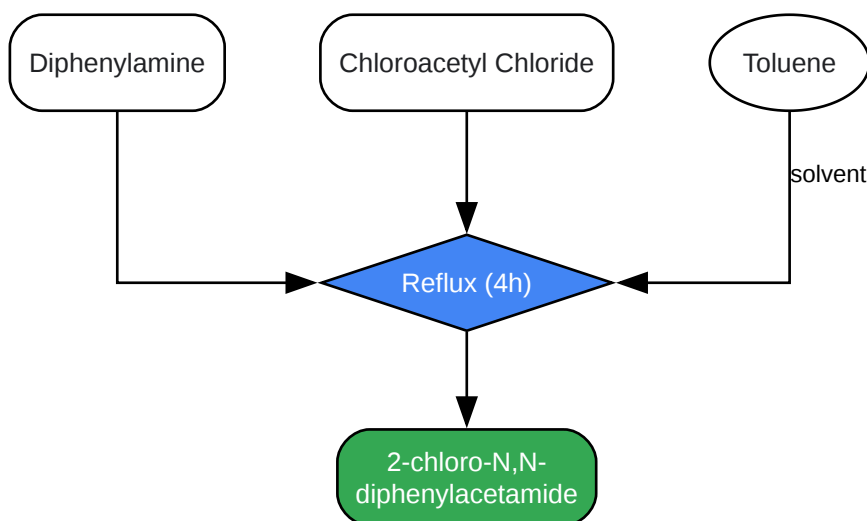
Synthesis of 2-chloro-N,N-diphenylacetamide

A general method for the synthesis of 2-chloro-N,N-diphenylacetamide involves the chloroacetylation of diphenylamine.[2][3]

Experimental Protocol:

- Reactants: Diphenylamine and chloroacetyl chloride.[2][3]
- Solvent: Toluene.[2][3]

- Procedure: Diphenylamine (0.04 M) is dissolved in toluene (200 ml). Chloroacetyl chloride (0.04 M) is then added to the solution. The reaction mixture is refluxed for 4 hours. After reflux, the mixture is poured into crushed ice. The resulting precipitate is collected by filtration, washed with cold water, dried, and recrystallized from ethanol.[3]



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A diagram illustrating the synthesis of 2-chloro-N,N-diphenylacetamide.

Crystal Structure of 2-chloro-N,N-diphenylacetamide

The crystal structure of 2-chloro-N,N-diphenylacetamide has been determined by X-ray diffraction.

| Crystal Data Parameter | Value |
|------------------------|---|
| Molecular Formula | C ₁₄ H ₁₂ ClNO |
| Molecular Weight | 245.70 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2 ₁ 2 ₁ 2 ₁ |
| a | 6.4350(13) Å |
| b | 12.799(3) Å |
| c | 14.944(3) Å |
| Volume | 1230.8(5) Å ³ |
| Z | 4 |

This data is for 2-chloro-N,N-diphenylacetamide.

Biological Activity of 2-chloro-N,N-diphenylacetamide Derivatives

Derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for their biological activities, including analgesic and antimicrobial properties.[\[3\]](#)[\[4\]](#)

Analgesic Activity:

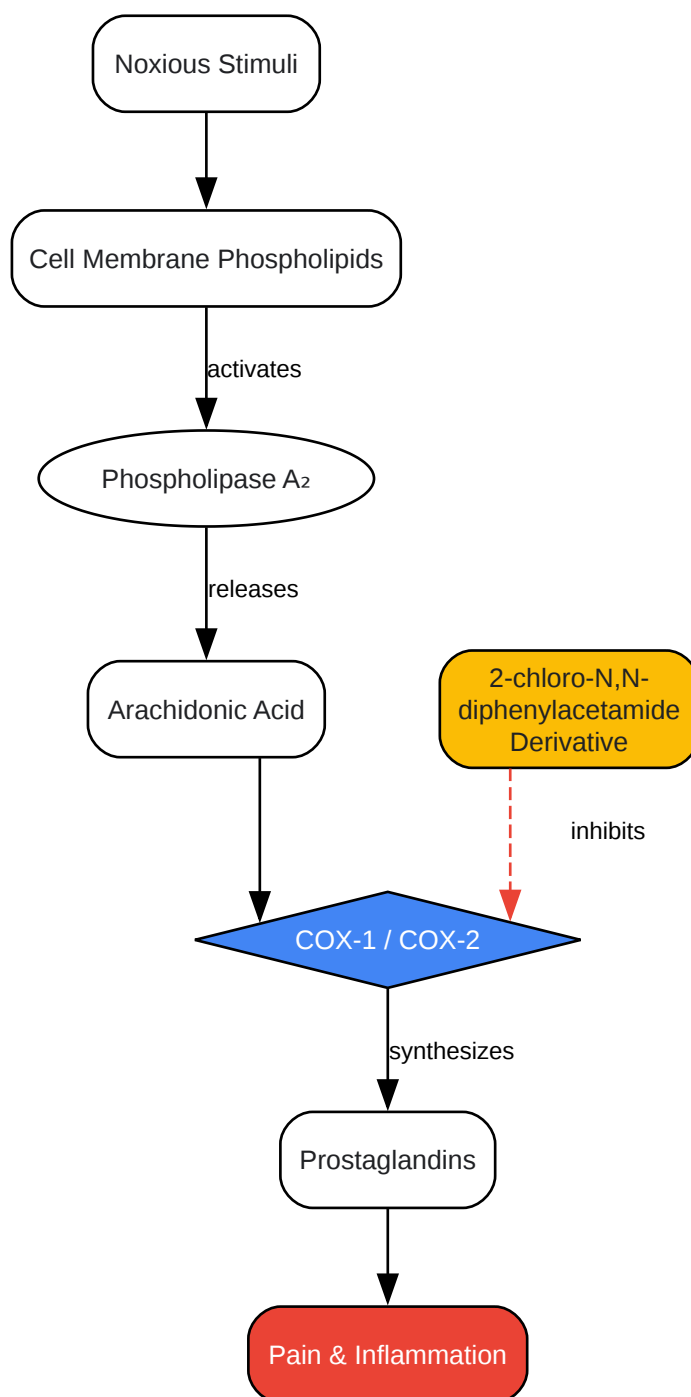
Several novel derivatives of 2-chloro-N,N-diphenylacetamide have shown significant analgesic effects in in-vivo studies.[\[4\]](#) The proposed mechanism of action for this analgesic activity is the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory and pain pathways.[\[4\]](#)[\[5\]](#)

Antimicrobial Activity:

Diphenylamine derivatives, including those synthesized from 2-chloro-N,N-diphenylacetamide, have been investigated for their antimicrobial and antifungal properties.[\[3\]](#)

Potential Signaling Pathways and Experimental Workflows

While no signaling pathways have been elucidated for **2-chloro-N,2-diphenylacetamide**, a hypothetical pathway for the analgesic action of 2-chloro-N,N-diphenylacetamide derivatives has been proposed based on their interaction with COX enzymes.

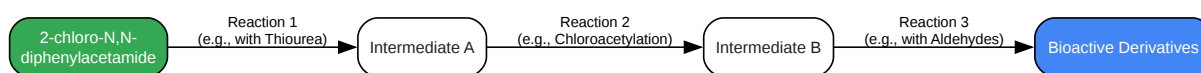


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A hypothetical signaling pathway for COX-inhibiting derivatives of 2-chloro-N,N-diphenylacetamide.

Experimental Workflow for Synthesis of Derivatives:

The synthesis of bioactive derivatives from 2-chloro-N,N-diphenylacetamide often follows a multi-step process. A general workflow is outlined below.



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A generalized workflow for the synthesis of derivatives from 2-chloro-N,N-diphenylacetamide.

Conclusion

2-chloro-N,2-diphenylacetamide is a defined chemical entity with computed physicochemical properties available. However, there is a notable absence of published experimental research on its synthesis, characterization, and biological activity. In contrast, its structural isomer, 2-chloro-N,N-diphenylacetamide, has been synthesized, and its derivatives have shown promise as analgesic and antimicrobial agents. The information provided on this isomer serves as a valuable reference for researchers, highlighting a potential area for future investigation into the properties and applications of **2-chloro-N,2-diphenylacetamide**. Further experimental studies are required to elucidate the chemical and biological profile of this specific compound.

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References

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